molecular formula C12H16N4O3 B140558 1-(5-Ketohexyl)-3-methyl Xanthine CAS No. 38975-46-1

1-(5-Ketohexyl)-3-methyl Xanthine

Cat. No. B140558
Key on ui cas rn: 38975-46-1
M. Wt: 264.28 g/mol
InChI Key: PVUYHZOYPIJUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05795897

Procedure details

A sodium methanol solution (prepared by adding sodium (20 mg, 0.9 mmol) to 1 ml of methanol) was added to a solution of 1-(5-oxohexyl)-3-methyl-7(methylpivaloyl)xanthine (270 mg, 0.7 mmol) in 4 ml of methanol and stirred for 15 min. The reaction mixture was poured into water (20 ml), then extracted with 25% ethanol/dichloromethane (4×50 ml). The organic extracts were combined, dried with sodium sulfate, and evaporated to give a yellow solid. The solid was washed with ether to remove impurities and give CT1505 (1-(5-oxohexyl)-3-methylxanthine) as a white solid (120 mg, 0.45 mmol, 65% yield).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
1-(5-oxohexyl)-3-methyl-7(methylpivaloyl)xanthine
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

Identifiers

REACTION_CXSMILES
CO.[Na].[O:4]=[C:5]([CH3:29])[CH2:6][CH2:7][CH2:8][CH2:9][N:10]1[C:19](=[O:20])[C:18]2[N:17](C(=O)C(C)(C)CC)[CH:16]=[N:15][C:14]=2[N:13]([CH3:28])[C:11]1=[O:12].O>CO>[O:4]=[C:5]([CH3:29])[CH2:6][CH2:7][CH2:8][CH2:9][N:10]1[C:19](=[O:20])[C:18]2[NH:17][CH:16]=[N:15][C:14]=2[N:13]([CH3:28])[C:11]1=[O:12] |f:0.1,^1:2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CO.[Na]
Name
1-(5-oxohexyl)-3-methyl-7(methylpivaloyl)xanthine
Quantity
270 mg
Type
reactant
Smiles
O=C(CCCCN1C(=O)N(C=2N=CN(C2C1=O)C(C(CC)(C)C)=O)C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 25% ethanol/dichloromethane (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
WASH
Type
WASH
Details
The solid was washed with ether
CUSTOM
Type
CUSTOM
Details
to remove impurities

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C(CCCCN1C(=O)N(C=2N=CNC2C1=O)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.45 mmol
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.